3-Bromo-2-cyano-5-hydroxybenzoic acid
Overview
Description
3-Bromo-2-cyano-5-hydroxybenzoic acid: is an organic compound with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a hydroxyl group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-5-hydroxybenzoic acid typically involves the bromination of 2-cyano-5-hydroxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The process includes steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Bromo-2-cyano-5-hydroxybenzoic acid can undergo oxidation to form corresponding quinones.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
Chemistry: 3-Bromo-2-cyano-5-hydroxybenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with proteins .
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyano-5-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and cyano group play crucial roles in binding to active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
3-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the cyano group.
2-Cyano-5-hydroxybenzoic acid: Similar structure but lacks the bromine atom.
3-Bromo-5-hydroxybenzoic acid: Similar structure but lacks the cyano group.
Uniqueness: 3-Bromo-2-cyano-5-hydroxybenzoic acid is unique due to the presence of both the bromine atom and the cyano group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-bromo-2-cyano-5-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-7-2-4(11)1-5(8(12)13)6(7)3-10/h1-2,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNOTJKZBYDNDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C#N)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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